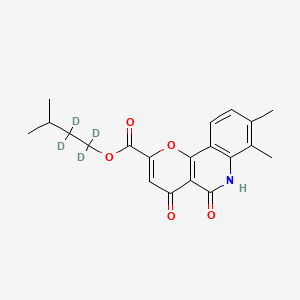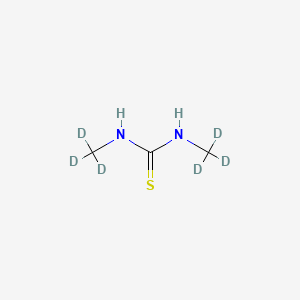
Repirinast-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Repirinast-d4, also known as 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid 3-Methylbutyl-d4 Ester, is a deuterium-labeled derivative of Repirinast. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Repirinast. The molecular formula of this compound is C20H17D4NO5, and it has a molecular weight of 359.41 .
準備方法
The synthesis of Repirinast-d4 involves the incorporation of deuterium atoms into the Repirinast molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving precise control of reaction conditions to achieve high purity and yield .
化学反応の分析
Repirinast-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Repirinast-d4 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Repirinast in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Repirinast.
Drug Development: Used as a reference standard in the development and validation of analytical methods for Repirinast.
Biomedical Research: Exploring the potential therapeutic effects of Repirinast in conditions such as asthma, chronic kidney disease, and non-alcoholic steatohepatitis
作用機序
Repirinast-d4, like Repirinast, exerts its effects by inhibiting the synthesis or action of leukotrienes. Leukotrienes are inflammatory mediators that play a key role in conditions such as asthma. By inhibiting leukotriene synthesis, this compound helps reduce bronchoconstriction and mucus production, making breathing easier for individuals with asthma. The molecular targets involved in this mechanism include receptors on mast cells, which are prevented from degranulating and releasing proinflammatory mediators .
類似化合物との比較
Repirinast-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Deuterium-labeled compounds are valuable in research because they allow for precise tracking and quantification in metabolic studies. Similar compounds to this compound include:
Repirinast: The non-deuterated form of this compound, used for similar therapeutic purposes.
Disodium Cromoglycate: Another antiallergic agent used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist used to manage asthma and allergic rhinitis.
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies by allowing for more accurate tracking and analysis.
特性
IUPAC Name |
(1,1,2,2-tetradeuterio-3-methylbutyl) 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)/i7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIAEMCQGTTIR-OSEHSPPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C)C)C([2H])([2H])OC(=O)C1=CC(=O)C2=C(O1)C3=C(C(=C(C=C3)C)C)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3H-Benzofuro[3,2-c]pyrazole, 3a,8-bta--dihydro- (9CI)](/img/new.no-structure.jpg)



![(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile](/img/structure/B589350.png)



